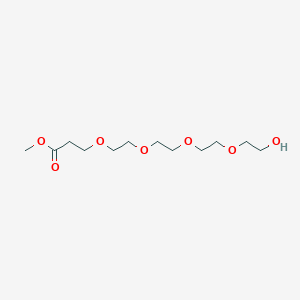

Hydroxy-PEG4-methyl ester

Description

Contextualization within Polyethylene (B3416737) Glycol (PEG) Linker Chemistry

Polyethylene glycol (PEG) linkers are synthetic, flexible, and water-soluble polymers composed of repeating ethylene (B1197577) glycol units. chempep.com They are widely employed in biomedical and pharmaceutical research to connect two or more molecular entities, a process known as PEGylation. chempep.com The use of PEG in biological applications dates back to the 1970s, when it was first conjugated to proteins to enhance their therapeutic properties by increasing their circulation time and reducing immunogenicity. chempep.com

PEG linkers can be broadly categorized into two classes: polydisperse and monodisperse. Polydisperse PEGs are a mixture of polymers with a range of molecular weights, whereas monodisperse PEGs, such as Hydroxy-PEG4-methyl ester, have a precisely defined structure and molecular weight. biochempeg.com This discrete nature is crucial for applications where precise control over the linker length and spatial orientation of the conjugated molecules is paramount.

The ethylene glycol units in the PEG chain impart hydrophilicity, which can improve the solubility and reduce the aggregation of the resulting conjugates. precisepeg.com This is particularly advantageous when working with hydrophobic molecules or in aqueous biological environments. The flexibility of the PEG chain also allows for a degree of conformational freedom, which can be beneficial for the biological activity of the conjugated molecules. chempep.com

Significance in Contemporary Chemical Synthesis and Materials Science Research

The distinct functionalities of this compound make it a valuable building block in contemporary chemical synthesis. The hydroxyl group can be readily modified to introduce other reactive functionalities, allowing for sequential and orthogonal conjugation strategies. nih.gov The methyl ester group can be hydrolyzed to a carboxylic acid, which can then be activated for coupling with amine-containing molecules. nih.gov

A primary application of this compound is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). biochempeg.combiochempeg.com PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. biochempeg.comnih.gov The linker connecting the target-binding ligand and the E3 ligase ligand is a critical component of a PROTAC, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the PROTAC, the target protein, and the E3 ligase. precisepeg.comnih.gov

PEG linkers, including those derived from this compound, are frequently used in PROTAC design due to their ability to enhance the aqueous solubility of these often large and hydrophobic molecules. biochempeg.comprecisepeg.com The length of the PEG linker is a crucial parameter that can be systematically varied to optimize the degradation efficiency of the PROTAC. biochempeg.comnih.gov Studies have shown that even a single ethylene glycol unit can impact the degradation selectivity of a PROTAC. nih.gov

In materials science, the hydrophilic nature of PEG linkers is exploited to modify the surface properties of materials. evitachem.com For instance, tethering PEG chains to a surface can enhance its hydrophilicity and create a non-fouling surface that resists the non-specific adsorption of proteins and other biomolecules. This is particularly relevant in the development of biomedical devices and diagnostic platforms.

Overview of Bifunctional Molecular Linker Design Principles

Bifunctional molecular linkers are molecules that contain two reactive functional groups, allowing them to connect two other molecules. nih.gov The design of these linkers is a critical aspect of creating functional conjugates for a wide range of applications, from fundamental biological studies to therapeutic interventions. nih.govnih.gov

The key design principles for bifunctional linkers revolve around several factors:

Reactivity: The functional groups on the linker must be chosen to react specifically with the desired functional groups on the molecules to be conjugated. Common reactive groups include NHS esters for targeting primary amines and maleimides for targeting sulfhydryls. The use of orthogonal reactive groups allows for sequential conjugation, providing greater control over the synthesis of complex conjugates.

Length and Flexibility: The length and flexibility of the linker are crucial for ensuring that the conjugated molecules can adopt the desired spatial orientation and interact effectively with their respective targets. nih.gov As seen in PROTACs, the linker length can significantly impact the formation and stability of the ternary complex. nih.gov Flexible linkers like PEG can provide conformational freedom, while more rigid linkers can be used to pre-organize the conjugate into a specific conformation. precisepeg.com

Solubility: The linker can significantly influence the solubility of the final conjugate. precisepeg.com Hydrophilic linkers like PEG are often incorporated to improve the aqueous solubility of hydrophobic molecules, which is essential for many biological applications. biochempeg.comprecisepeg.com

Stability: The chemical stability of the linker is important to ensure the integrity of the conjugate under the desired experimental or physiological conditions. Some applications may require cleavable linkers that can be broken under specific conditions, such as changes in pH or the presence of certain enzymes.

The modular nature of bifunctional linkers allows for the systematic variation of these properties to fine-tune the performance of the final conjugate. nih.gov This modularity has been instrumental in the rapid development of technologies like PROTACs, where libraries of linkers with different lengths and compositions are screened to identify the optimal linker for a given target. nih.gov

Data Tables

Table 1: Properties of this compound

| Property | Value | Source |

| Chemical Formula | C12H24O7 | nih.gov |

| Molecular Weight | 280.31 g/mol | nih.gov |

| CAS Number | 2228857-35-8 | axispharm.com |

| Appearance | Colorless to light yellow liquid/solid | - |

| Solubility | Soluble in water and most organic solvents | nih.gov |

| Functional Groups | Hydroxyl (-OH), Methyl Ester (-COOCH3) | nih.gov |

Table 2: Common Linker Types in PROTAC Design

| Linker Type | Key Characteristics | Advantages | Disadvantages | Source |

| Alkyl Chains | Hydrophobic, flexible | Synthetically accessible, chemically stable | Poor aqueous solubility, may limit cellular uptake | precisepeg.com |

| PEG Chains | Hydrophilic, flexible | Improves water solubility, good biocompatibility | May have reduced metabolic stability, can be more costly to synthesize | precisepeg.com |

| Alkyne/Triazole | Rigid, stable | Metabolically stable, can enhance selectivity | May require specific catalytic conditions for synthesis | precisepeg.com |

| Piperazine/Piperidine | Rigid, can improve solubility | Can improve solubility and stability of the ternary complex | May introduce additional synthetic complexity |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H24O7 |

|---|---|

Molecular Weight |

280.31 g/mol |

IUPAC Name |

methyl 3-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C12H24O7/c1-15-12(14)2-4-16-6-8-18-10-11-19-9-7-17-5-3-13/h13H,2-11H2,1H3 |

InChI Key |

ABLVCDPHCRXTRK-UHFFFAOYSA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Hydroxy-PEG4-methyl ester |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Selective Derivatization of Hydroxy Peg4 Methyl Ester

Established Synthetic Pathways for Hydroxy-PEG4-methyl ester and Analogues

The synthesis of this compound and similar structures relies on precise control over the ethylene (B1197577) glycol oligomerization and the strategic introduction of the desired terminal functionalities.

Strategies for controlled oligomerization of ethylene glycol units

The creation of discrete oligo(ethylene glycol) (OEG) chains, such as the tetraethylene glycol unit in this compound, is fundamental. Anionic ring-opening polymerization of ethylene oxide is a common method to produce polyethylene (B3416737) glycol (PEG) polymers. This process can be initiated by species like potassium allyl alcoholate. researchgate.net However, this typically results in a distribution of polymer chain lengths.

For the synthesis of monodisperse, or uniform, PEG oligomers, a building-block approach is often employed. This can involve the sequential reaction of protected ethylene glycol units. For instance, a scaleable method for preparing monodisperse PEG diols involves reacting mesylated PEG oligomers with an excess of shorter, commercially available PEG diols under basic conditions. google.com Another strategy involves the desymmetrization of oligo(ethylene glycols) by converting one of the terminal hydroxyl groups to a different functionality, which can then be used to build longer, discrete PEG chains. nih.gov

Introduction of terminal hydroxyl and methyl ester functionalities

The introduction of the specific hydroxyl and methyl ester end groups can be achieved through several synthetic routes. One common approach is to start with a pre-formed PEG chain that already possesses a hydroxyl group and another functional group that can be converted to a methyl ester. For example, a PEG molecule with a terminal hydroxyl group and a carboxylic acid can be esterified to yield the methyl ester. mdpi.com

Alternatively, a difunctional PEG, such as PEG diol, can be selectively modified. One hydroxyl group can be protected, while the other is reacted to introduce the methyl ester functionality. Subsequent deprotection of the first hydroxyl group would yield the desired Hydroxy-PEG-methyl ester. The synthesis of related compounds, such as α-hydroxy-ω-methyl ester of propionic acid of PEG, has been described where a hydroxyl-terminated PEG is reacted to introduce the ester group, followed by further modifications. google.com

Another method involves starting with a molecule that already contains the methyl ester and building the PEG chain from it. For example, the synthesis of a related compound, 2-(2-(2-methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate, involves the reaction of triethylene glycol monomethyl ether with tosyl chloride, demonstrating the introduction of a terminal methoxy (B1213986) group and a reactive tosylate for further chain extension.

Optimization of reaction conditions for yield and purity in research synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key factors include the choice of solvents, temperature, reaction time, and the use of appropriate catalysts and reagents.

For esterification reactions, common methods include using an excess of the alcohol in the presence of an acid catalyst or employing coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). biochempeg.comfishersci.it The purification of the final product often involves column chromatography to separate the desired compound from any starting materials or byproducts. nih.gov

In the context of scaling up production, as seen in the synthesis of PEG oligomer libraries, using an excess of base and alkylating reagents can drive reactions to completion. google.com Purification strategies for larger scales may involve precipitation and extraction techniques to achieve high purity. google.comgoogle.com

Chemo-selective Functionalization of Terminal Groups

The distinct reactivity of the hydroxyl and methyl ester groups on this compound allows for selective modifications, enabling its use as a versatile linker. broadpharm.com

Selective reactions of the hydroxyl group (e.g., esterification, etherification, carbamate (B1207046) formation)

The terminal hydroxyl group can be readily derivatized into various other functional groups.

Esterification: The hydroxyl group can react with carboxylic acids or their activated derivatives (like acyl chlorides) to form esters. rsc.org For example, it can be reacted with cholesteryl chloroformate to attach a cholesterol moiety. mdpi.com

Etherification: Ether linkages can be formed by reacting the hydroxyl group with alkyl halides under basic conditions. chemicalbook.com

Carbamate Formation: The hydroxyl group can react with isocyanates or activated carbamoylating agents to form stable carbamate bonds. nih.govorganic-chemistry.org For instance, reaction with 4-nitrophenyl chloroformate yields a 4-nitrophenyl carbonate, which is reactive towards amines. nih.gov

| Reaction Type | Reagent Example | Resulting Functional Group |

| Esterification | Carboxylic Acid / Acyl Chloride | Ester |

| Etherification | Alkyl Halide | Ether |

| Carbamate Formation | Isocyanate / 4-Nitrophenyl Chloroformate | Carbamate / Carbonate |

Transformations involving the methyl ester moiety (e.g., hydrolysis to carboxylic acid, transesterification, amide coupling)

The methyl ester group can also be selectively transformed.

Hydrolysis to Carboxylic Acid: The methyl ester can be hydrolyzed under basic conditions (saponification) using a strong base like sodium hydroxide (B78521) to yield the corresponding carboxylate salt. axispharm.combroadpharm.comchemistryscore.com Subsequent acidification produces the free carboxylic acid. chemistryscore.comlibretexts.org This carboxylic acid can then be activated, for example, with N-hydroxysuccinimide (NHS), to react with amines. axispharm.com

Transesterification: The methyl ester can undergo transesterification by reacting with another alcohol in the presence of a catalyst, allowing for the introduction of a different ester group. rsc.orgorganic-chemistry.org

Amide Coupling: After hydrolysis to the carboxylic acid, the resulting acid can be coupled with amines to form stable amide bonds. axispharm.comaxispharm.com This reaction is typically facilitated by coupling agents such as DCC or EDC. biochempeg.comfishersci.it

| Transformation | Reagent/Condition | Resulting Functional Group |

| Hydrolysis | Strong Base (e.g., NaOH), then Acid | Carboxylic Acid |

| Transesterification | Alcohol, Catalyst | New Ester |

| Amide Coupling | Amine, Coupling Agent (after hydrolysis) | Amide |

This selective chemistry makes this compound and its analogs key components in the construction of complex molecules for a variety of applications, including the development of PROTACs (Proteolysis Targeting Chimeras). medchemexpress.commedchemexpress.com

Orthogonal Protection and Deprotection Strategies for Specific Derivatization

The utility of this compound in multi-step syntheses hinges on the strategic use of orthogonal protecting groups. This approach allows for the selective modification of one functional group while the other remains inert, to be deprotected and reacted in a subsequent step.

A common strategy involves the protection of the hydroxyl group, leaving the methyl ester available for reactions such as hydrolysis to the corresponding carboxylic acid. Conversely, the ester can be reduced or reacted while the hydroxyl group is protected. The choice of protecting groups is critical and is dictated by their stability under various reaction conditions and the ease of their removal without affecting other parts of the molecule.

Common Protecting Groups and Their Deprotection Conditions:

| Functional Group to Protect | Protecting Group | Abbreviation | Deprotection Conditions |

| Hydroxyl | tert-Butyldimethylsilyl | TBDMS | Fluoride ion (e.g., TBAF), mild acid |

| Hydroxyl | Trityl | Tr | Mild acid (e.g., dilute TFA) beilstein-journals.org |

| Hydroxyl | Dimethoxytrityl | DMT | Acidic conditions beilstein-journals.orgresearchgate.net |

| Hydroxyl | Benzyl | Bn | Hydrogenolysis (H₂, Pd/C) |

| Carboxylic Acid (from ester) | tert-Butyl ester | tBu | Strong acid (e.g., TFA) |

| Carboxylic Acid (from ester) | Benzyl ester | Bn | Hydrogenolysis (H₂, Pd/C) |

| Amine (after derivatization) | tert-Butoxycarbonyl | Boc | Acidic conditions (e.g., TFA/DCM) researchgate.net |

| Amine (after derivatization) | Carbobenzyloxy | Cbz | Hydrogenolysis, strong acid acs.org |

| Amine (after derivatization) | Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., piperidine) researchgate.net |

For instance, to selectively functionalize the hydroxyl end, the methyl ester can be left unprotected while the hydroxyl group is reacted. Subsequently, the ester can be hydrolyzed to the carboxylic acid for further conjugation. If the desired reaction sequence requires modification of the ester first, the hydroxyl group can be protected with an acid-labile group like dimethoxytrityl (DMT). beilstein-journals.orgresearchgate.net After the desired modification at the ester terminus, the DMT group can be removed under acidic conditions to liberate the hydroxyl group for the next reaction step.

The use of base-labile protecting groups has also been explored to streamline the synthesis of polyethylene glycol (PEG) derivatives. beilstein-journals.orgd-nb.info This can offer an alternative to the more common acid-labile protecting groups, potentially reducing the number of steps required in a synthetic sequence. beilstein-journals.org The selection of an appropriate orthogonal protection strategy is paramount for the successful synthesis of complex molecules derived from this compound.

Advanced Purification and Isolation Techniques for Research-Grade Material

Achieving high purity is critical for the application of this compound in research, especially in sensitive biological assays. A combination of chromatographic and non-chromatographic methods is often employed to isolate the target compound from starting materials, reagents, and byproducts.

Chromatographic Purification Strategies (e.g., Column Chromatography, HPLC)

Chromatography is a cornerstone of purification for PEG-containing compounds. reddit.com The choice of chromatographic technique depends on the properties of the target molecule and the impurities to be removed.

Column Chromatography:

Silica (B1680970) gel column chromatography is a fundamental technique for purifying PEG derivatives. However, the high polarity of these compounds can lead to issues like streaking on thin-layer chromatography (TLC) plates and poor separation on the column. reddit.com To overcome these challenges, specific solvent systems have been developed. A common mobile phase is a mixture of chloroform (B151607) and methanol. reddit.com For compounds with free amino or carboxylic acid groups, modifiers such as aqueous ammonia (B1221849) or formic acid can be added to the eluent to improve separation. reddit.com

High-Performance Liquid Chromatography (HPLC):

For achieving the high purity required for research-grade material, High-Performance Liquid Chromatography (HPLC) is indispensable. frontiersin.org Several HPLC modes can be utilized for the purification of PEGylated compounds:

Reversed-Phase HPLC (RP-HPLC): This is a powerful technique for separating PEG derivatives based on their hydrophobicity. researchgate.netchromatographyonline.com C18 and C4 columns are commonly used. chromatographyonline.com The separation of PEGylated proteins from their unmodified counterparts has been successfully achieved using Jupiter C18 media. chromatographyonline.com Mobile phases typically consist of an aqueous component (often with an acid modifier like trifluoroacetic acid, TFA) and an organic solvent like acetonitrile. chromatographyonline.com

Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic volume. researchgate.netnih.gov It is particularly useful for removing high molecular weight impurities or aggregates. google.com

Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge. researchgate.net It is effective for purifying charged PEG derivatives and can separate species even without a net charge difference due to the charge-shielding effect of the PEG chain. researchgate.netymcamerica.com

Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity under high salt conditions. researchgate.netgoogle.com It has been used to purify PEG bis-vinylsulfone, separating impurities based on size and end-group functionality. google.com

Chromatographic Purification Parameters:

| Chromatographic Technique | Stationary Phase Example | Mobile Phase/Eluent Example | Separation Principle |

| Column Chromatography | Silica Gel | Chloroform/Methanol reddit.com | Polarity |

| Reversed-Phase HPLC (RP-HPLC) | C18, C4 chromatographyonline.com | Water/Acetonitrile with 0.1% TFA chromatographyonline.com | Hydrophobicity |

| Size-Exclusion Chromatography (SEC) | TSK-GEL G4000PWXL nih.gov | Phosphate buffer with NaCl google.com | Molecular Size |

| Ion-Exchange Chromatography (IEX) | YMC BioPro SF ymcamerica.com | Salt gradient in a buffered solution ymcamerica.com | Net Charge |

| Hydrophobic Interaction Chromatography (HIC) | Butyl or Phenyl resin google.com | Reverse linear salt gradient google.com | Hydrophobicity (High Salt) |

Precipitation and Recrystallization Methods

Precipitation and recrystallization are valuable techniques for the bulk purification of PEG derivatives and for removing certain types of impurities.

Precipitation:

Polyethylene glycol itself can be used to precipitate proteins from aqueous solutions, a phenomenon driven by an excluded volume effect. nih.gov This property can be exploited in reverse, where the PEGylated compound is precipitated from a solution. The addition of a non-solvent or "anti-solvent" can induce precipitation. researchgate.net For example, pouring a reaction mixture containing the PEG derivative into a cold non-solvent like diethyl ether can cause the product to precipitate, leaving more soluble impurities in the solution. mdpi.com

Recrystallization:

Recrystallization is a powerful purification technique for crystalline solids. The process involves dissolving the impure compound in a suitable solvent at an elevated temperature and then allowing the solution to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. The choice of solvent is critical; the compound should be highly soluble at high temperatures and sparingly soluble at low temperatures. While low molecular weight PEGs are often liquids or waxy solids, derivatization can sometimes yield crystalline products amenable to recrystallization. ktu.lt

Criteria for Assessing Research-Grade Purity

The purity of this compound is paramount for its intended research applications. A compound is typically considered "research-grade" when it meets stringent purity criteria, often exceeding 95%. pharmafeatures.com Several analytical techniques are employed to assess purity:

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for purity assessment. frontiersin.org A single, sharp peak in the chromatogram is indicative of high purity. The peak area percentage is used to quantify the purity level.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the compound and to detect the presence of impurities. chempep.com The integration of proton signals can provide a quantitative measure of purity against a known internal standard.

Mass Spectrometry (MS): Mass spectrometry provides the accurate molecular weight of the compound, confirming its identity. chempep.com Techniques like Electrospray Ionization (ESI-MS) are commonly used.

Polydispersity Index (PDI): For polymeric species like PEGs, the PDI is a measure of the distribution of molecular weights. A PDI close to 1.0 indicates a monodisperse or highly uniform sample, which is a critical quality attribute for many applications. google.com

The combination of these analytical methods provides a comprehensive assessment of the purity and structural integrity of this compound, ensuring its suitability for demanding research applications.

Applications of Hydroxy Peg4 Methyl Ester in Advanced Research Methodologies

Role in Bioconjugation Chemistry and Chemical Biology

Hydroxy-PEG4-methyl ester is a heterobifunctional linker utilized in bioconjugation, the process of chemically linking two or more molecules, at least one of which is a biomolecule. Its PEG component imparts increased water solubility and biocompatibility to the resulting conjugates, making it a favored tool in chemical biology.

Integration into Proteolysis Targeting Chimeras (PROTACs) Research Platforms

PROTACs are innovative heterobifunctional molecules designed to co-opt the body's own cellular disposal machinery—the ubiquitin-proteasome system—to selectively eliminate disease-causing proteins. axispharm.combroadpharm.com A PROTAC molecule is composed of three parts: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. precisepeg.combiochempeg.comnih.gov The linker is a pivotal component that heavily influences the efficacy, selectivity, and physicochemical properties of the PROTAC. axispharm.comprecisepeg.com

PEG-containing linkers, such as those derived from this compound, are the most common motifs used in PROTAC design, featuring in approximately 54% of reported PROTACs. biochempeg.com The introduction of a PEG chain enhances the water solubility and cell permeability of the PROTAC molecule. biochempeg.comwindows.net

The primary function of the linker in a PROTAC is to tether the POI-binding ligand and the E3 ligase-recruiting ligand. broadpharm.com The design of this linker is crucial for facilitating the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. axispharm.com A well-designed linker correctly orients the two ligands to achieve efficient ubiquitination and subsequent degradation of the target protein. axispharm.com

This compound serves as a foundational component for this purpose. Its terminal functional groups—a hydroxyl and a methyl ester—provide reactive handles for sequential and controlled conjugation to the two distinct ligands. This bifunctionality allows for the systematic and rapid assembly of PROTAC libraries with varied linker structures, accelerating the screening process for effective degraders. biochempeg.com The PEG4 component itself provides a flexible, hydrophilic spacer that ensures the two ends of the PROTAC can effectively engage their respective protein targets. precisepeg.com

The characteristics of the linker, particularly its length and flexibility, are critical determinants of a PROTAC's biological activity. broadpharm.comwindows.net These properties dictate how the ligands align with the target protein and E3 ligase and are essential for the formation of a stable ternary complex. axispharm.com

Linker Length: The length of the linker significantly impacts the efficacy of the PROTAC. If the linker is too short, it can cause steric hindrance that prevents the formation of the ternary complex. Conversely, if it is too long, it may lead to reduced specificity or inefficient ubiquitination. axispharm.com The use of discrete PEG units, such as the four ethylene (B1197577) glycol units in this compound, allows researchers to systematically vary the linker length to find the optimal distance for a specific POI-E3 ligase pair. biochempeg.comnih.gov Research has shown that even a subtle change, such as extending a linker by a single ethylene glycol unit, can completely alter degradation selectivity between two similar target proteins. nih.gov In one study, the optimal linker length for an estrogen receptor (ER)-α targeting PROTAC was determined to be a 16-atom chain. nih.gov

Linker Flexibility: PEG-based linkers are classified as flexible linkers. precisepeg.com This conformational flexibility can be advantageous, allowing the PROTAC to adopt a suitable conformation for productive ternary complex formation. nih.gov The ability of the linker to fold can facilitate crucial protein-protein interactions that stabilize the complex. nih.gov However, excessive flexibility can also be detrimental, leading to an entropic penalty that destabilizes the complex. nih.gov Therefore, achieving the right balance of flexibility is key to designing potent PROTACs. axispharm.com

| Linker Property | Effect on PROTAC Mechanism | Rationale |

|---|---|---|

| Length | Determines feasibility and stability of the ternary complex. | An optimal length is required to bridge the POI and E3 ligase without steric clash while promoting productive interactions. nih.gov |

| Flexibility | Allows the PROTAC to adopt a bioactive conformation. nih.gov | Enables the necessary folding and orientation to stabilize the ternary complex, though excessive flexibility can be entropically unfavorable. nih.gov |

| Composition (Hydrophilicity) | Impacts solubility, cell permeability, and pharmacokinetics. axispharm.combiochempeg.com | PEG units increase aqueous solubility, improving compatibility with biological systems and potentially affecting oral absorption. axispharm.combiochempeg.com |

| Attachment Points | Affects the exit vector and orientation of the ligands. axispharm.com | Correct attachment to the ligands is crucial for preserving their binding affinity and enabling proper ternary complex geometry. axispharm.com |

Application in Antibody-Drug Conjugate (ADC) Linker Design Research

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cell-killing potency of a cytotoxic small-molecule drug. biochempeg.com The linker in an ADC is a key component that connects the antibody to the cytotoxic payload, and its design critically affects the ADC's stability, efficacy, and safety. biochempeg.com

PEG-based linkers derived from molecules like this compound are widely used in ADC development. The PEG component serves to enhance the water solubility of the ADC, which is particularly important as many potent cytotoxic payloads are hydrophobic. researchgate.netnih.gov This improved hydrophilicity can reduce aggregation, improve pharmacokinetic properties, and potentially allow for higher drug-to-antibody ratios (DARs). biochempeg.com

The successful construction of a stable ADC relies on efficient and specific bioconjugation chemistry. This compound's heterobifunctional nature is advantageous for this process. The terminal hydroxyl and methyl ester groups can be selectively modified to create reactive handles for attachment to both the antibody and the drug payload.

For example, the hydroxyl group can be activated or converted into other functional groups, such as an N-hydroxysuccinimide (NHS) ester, for stable amide bond formation with lysine (B10760008) residues on the antibody. researchgate.net Alternatively, it can be modified to a maleimide (B117702) group for site-specific conjugation to cysteine residues. The methyl ester end can be hydrolyzed to a carboxylic acid, which can then be coupled to an amine-functionalized payload. This versatility allows chemists to employ a range of well-established, reliable conjugation strategies to build the final ADC.

The inclusion of a PEG4 spacer influences both the physical structure and the stability of the resulting ADC. nih.gov

Conjugate Architecture: The linker's design, including the positioning and configuration of the PEG unit, must be carefully considered. nih.gov The PEG4 chain acts as a spacer, physically separating the hydrophobic drug from the large antibody protein. Research has shown that the architecture of the PEG linker (e.g., linear vs. pendant) can significantly impact the ADC's properties, with certain configurations leading to improved stability and slower plasma clearance rates. researchgate.netnih.gov

Research Stability: The stability of an ADC is paramount, as premature release of the cytotoxic payload in circulation can lead to off-target toxicity. biochempeg.com PEG linkers can enhance the stability of ADCs in several ways. The hydrophilic PEG chain can act as a protective shield, masking the hydrophobic payload and improving the conjugate's solubility and resistance to aggregation. biochempeg.comresearchgate.net Furthermore, PEGylation can prolong the circulation half-life of the ADC. nih.govbohrium.com Studies have shown a direct relationship between the physical stability of an ADC and its pharmacokinetic profile, with less stable conjugates exhibiting faster clearance from the plasma. nih.gov By carefully tuning the PEG component of the linker, researchers can optimize the stability and in vivo performance of the ADC. nih.gov

| Property | Influence of PEG4 Linker | Benefit in ADC Research |

|---|---|---|

| Solubility | Increases overall hydrophilicity of the conjugate. | Counters the hydrophobicity of the cytotoxic payload, reducing the risk of aggregation. biochempeg.comresearchgate.net |

| Stability | Enhances physical and chemical stability. nih.gov | Prevents premature drug release, reduces aggregation, and can lead to slower plasma clearance. biochempeg.comnih.gov |

| Pharmacokinetics (PK) | Can prolong circulation half-life. nih.govbohrium.com | Increases the exposure of the tumor to the ADC, potentially improving therapeutic efficacy. bohrium.com |

| Architecture | Acts as a defined spacer between the antibody and the drug. nih.gov | Allows for tuning of drug accessibility and can influence overall conjugate conformation and performance. nih.gov |

General Bioconjugation Strategies for Peptides, Proteins, and Nucleic Acids

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology and pharmaceutical development. This compound is not directly reactive with most functional groups on biomolecules under physiological conditions. However, it serves as an excellent precursor for the synthesis of heterobifunctional crosslinkers. The PEG4 spacer is particularly advantageous as it is hydrophilic, biocompatible, and provides a flexible, defined-length bridge between conjugated molecules, which can help to preserve the biological activity of the biomolecules by minimizing steric hindrance.

The general strategy for utilizing this compound in bioconjugation involves a series of chemical modifications to convert its terminal hydroxyl and methyl ester groups into reactive moieties that can specifically target functional groups on biomolecules like peptides, proteins, and nucleic acids. The hydroxyl group can be functionalized to introduce groups such as amines, thiols, or click chemistry handles, while the methyl ester can be hydrolyzed to a carboxylic acid, which is then typically activated for reaction with primary amines.

Amine-reactive and sulfhydryl-reactive conjugations utilizing derivatized forms

The most common functional groups targeted on proteins for conjugation are the primary amines found in lysine residues and at the N-terminus, and the sulfhydryl (thiol) groups of cysteine residues. mdpi.com this compound can be derivatized to create linkers that specifically react with these groups.

Amine-Reactive Conjugation: To create an amine-reactive linker, the methyl ester of this compound is first hydrolyzed under basic conditions to yield a carboxylic acid. This resulting Hydroxy-PEG4-acid can then be activated to form an N-hydroxysuccinimide (NHS) ester. axispharm.com NHS esters are highly reactive towards primary amines in a pH range of 7.2 to 9, forming stable amide bonds. axispharm.com The hydroxyl end of the PEG linker can be either protected during this process and deprotected later for further modification or converted into another functional group prior to the NHS ester formation to create a heterobifunctional linker. For example, a common derivative is Maleimide-PEG4-NHS ester, which allows for sequential conjugation to both sulfhydryl and amine groups. researchgate.netnih.gov

Sulfhydryl-Reactive Conjugation: For targeting sulfhydryl groups, the hydroxyl end of this compound can be converted into a maleimide group. Maleimides are highly specific for sulfhydryl groups, reacting under mild conditions (pH 6.5-7.5) to form a stable thioether bond. mdpi.combroadpharm.com This reaction is significantly more selective than amine-reactive chemistry due to the lower abundance of free cysteine residues in most proteins. mdpi.com A typical synthetic route involves converting the hydroxyl group to an amine, which is then reacted with maleic anhydride. researchgate.net The resulting heterobifunctional Maleimide-PEG4-acid can then be used as is or further converted to an NHS ester for dual reactivity. researchgate.net

Below is a table summarizing these common derivatizations and their target functional groups.

| Derivative Name | Starting Material Precursor | Reactive Group(s) | Target Biomolecule Group(s) | Resulting Bond |

| Hydroxy-PEG4-NHS ester | This compound | N-Hydroxysuccinimide (NHS) ester | Primary Amine (-NH₂) | Amide |

| Maleimide-PEG4-acid | This compound | Maleimide | Sulfhydryl (-SH) | Thioether |

| Maleimide-PEG4-NHS ester | This compound | Maleimide, NHS ester | Sulfhydryl (-SH), Primary Amine (-NH₂) | Thioether, Amide |

Site-selective conjugation approaches

A major goal in bioconjugation is to achieve site-selective modification, attaching a linker to a specific, predetermined site on a biomolecule. This leads to homogeneous products with preserved biological activity. While sulfhydryl-reactive chemistry offers a degree of site-selectivity, other advanced methods are also employed.

Enzymatic methods offer a high degree of precision. researchgate.net For example, transglutaminase can be used to form a covalent bond between a glutamine residue on a protein and a primary amine on a functionalized linker. axispharm.com A derivative of this compound could be synthesized to contain a primary amine for this purpose.

Another strategy involves the genetic incorporation of non-natural amino acids with unique reactive handles into the protein structure, allowing for bio-orthogonal reactions with correspondingly functionalized PEG linkers. researchgate.net Furthermore, by carefully controlling reaction conditions such as pH, it is possible to preferentially label the N-terminal amine of a protein over the more numerous lysine residues, as the N-terminal amine generally has a lower pKa.

Integration into Advanced Materials Science and Polymer Architectures

The defined structure of this compound also makes it a valuable component in the field of materials science, particularly in the creation of biocompatible polymers for biomedical applications.

Fabrication of Polymeric Scaffolds and Hydrogels

Polymeric scaffolds and hydrogels are three-dimensional networks of polymer chains that can absorb large amounts of water, mimicking the extracellular matrix of natural tissues. acs.org They are extensively used in tissue engineering, regenerative medicine, and as drug delivery vehicles. PEG-based hydrogels are particularly popular due to their biocompatibility and resistance to protein adsorption.

This compound can be used as a precursor to synthesize macromonomers (macromolecular monomers) that can be polymerized or cross-linked to form these scaffolds. The bifunctional nature of the molecule is key to this application. Both the hydroxyl and methyl ester groups must be converted into reactive groups that can participate in polymerization or cross-linking reactions.

Design of cross-linkable macromonomers incorporating PEG4 units

A cross-linkable macromonomer requires at least two reactive groups that can form covalent bonds to build a polymer network. Starting from this compound, a di-functional macromonomer can be designed.

For example, the hydroxyl group can be esterified with acryloyl chloride to introduce a polymerizable acrylate (B77674) group. Subsequently, the methyl ester can be converted into an amine via hydrolysis followed by amidation, and this amine can then be reacted with another acryloyl chloride molecule. This would result in a PEG4-diacrylamide macromonomer. These macromonomers can then be co-polymerized with other monomers or cross-linked via radical polymerization (e.g., photo-initiated) to form a hydrogel.

Alternatively, the hydroxyl and hydrolyzed methyl ester (carboxylic acid) can be functionalized with groups that react with each other or with a separate cross-linking agent. For instance, multi-arm PEG molecules with NHS ester termini can be used to cross-link macromonomers that have been functionalized to present primary amines at both ends. creative-biolabs.com The design of these macromonomers allows for precise control over the properties of the resulting hydrogel, such as mesh size, degradation rate, and mechanical strength, by varying the length and functionality of the PEG unit and the cross-linking chemistry. creative-biolabs.comnih.gov

Influence on network formation and structural integrity in polymeric systems

This compound plays a significant role in the formation and structural integrity of polymeric systems. Its incorporation into polymer networks can influence their physical and chemical properties. For instance, in the development of polymeric phase change materials for thermal energy storage, polyethylene (B3416737) glycol (PEG) has been crosslinked with hydroxyl-terminated poly(dimethyl siloxane) (HTPDMS) using tetraethyl orthosilicate (B98303) as a crosslinking agent. This process results in a crosslinked structure that maintains a solid state at high temperatures.

The inclusion of PEG derivatives can also act as a plasticizer in polymer blends. For example, the addition of PEG to poly(l-lactide) (PLLA) can lower its glass transition temperature, indicating an increase in the flexibility of the polymer chains. The effectiveness of this plasticization depends on the molecular weight of the PEG used. This modification can improve the homogeneity of particle distribution within a polymer matrix and reduce the size of dispersed agglomerates.

Surface Functionalization and Interface Engineering

This compound is a versatile tool for surface functionalization and interface engineering in various research platforms. The hydroxyl group of the molecule allows for further derivatization, enabling its attachment to a wide range of surfaces.

The modification of both inorganic and organic surfaces is crucial for developing advanced research platforms like biosensors and microarrays. PEG derivatives, including this compound, are frequently used to modify surfaces such as gold, silica (B1680970), and various polymers. kuleuven.be On gold surfaces, self-assembling monolayers of PEG derivatives can be formed, which can then be further functionalized with biomolecules. kuleuven.be Similarly, silica surfaces can be modified with PEG-based block copolymers to prevent non-specific binding. nih.govresearchgate.net

In the context of polymeric materials, PEG grafting is a well-documented technique for modifying surfaces like polydimethylsiloxane (B3030410) (PDMS) and polycarbonate (PC) to reduce their hydrophobicity and subsequent cell adhesion. biochempeg.com This is particularly important in the development of microfluidic devices for biological assays. biochempeg.com

The table below summarizes the use of PEG derivatives in modifying different surfaces for research applications.

| Surface Material | Type of PEG Derivative Used | Application |

| Gold | Thiolated PEGs | Biosensors, Optical fiber sensors kuleuven.be |

| Silica | PEG-b-poly(acrylic acid) | Waveguide-mode biosensors nih.govresearchgate.net |

| Polydimethylsiloxane (PDMS) | PEG-diacrylate | Microfluidic devices biochempeg.com |

| Polycarbonate (PC) | PEG-diacrylate | Microfluidic devices biochempeg.com |

| Iron Oxide Nanoparticles | Carboxyl-terminated PEGs | Biosensors, Drug delivery researchgate.netresearchgate.net |

A significant challenge in the development of sensitive and reliable biosensors and assays is the non-specific adsorption (NSA) of biomolecules onto the sensor surface. nih.govnih.govmdpi.com This phenomenon, also known as biofouling, can lead to false signals and reduced sensitivity. mdpi.com this compound and other PEG derivatives are widely employed to create anti-fouling surfaces that resist the non-specific binding of proteins and other molecules. nih.govresearchgate.net

The mechanism behind the anti-fouling properties of PEG is attributed to the formation of a hydrated layer on the surface. mdpi.com This layer acts as a physical barrier, sterically hindering the approach of proteins. nih.gov The effectiveness of NSA reduction depends on factors such as the density and chain length of the grafted PEG molecules. nih.govmdpi.com

Several strategies utilize PEG derivatives to minimize NSA:

Surface Coating: Surfaces can be coated with a layer of PEG to create a hydrophilic and neutral interface. This has been shown to be effective on various materials, including glass and gold. researchgate.net

Incorporation into Hydrogels: PEG molecules can be incorporated into hydrogel matrices used in immunoassays. Studies have shown that PEG-modified hydrogels significantly reduce non-specific protein binding, leading to improved detection limits. researchgate.net For instance, the incorporation of PEG-diacrylate into a polyacrylate hydrogel resulted in a 10-fold decrease in non-specific binding in an immunoassay for Staphylococcal enterotoxin B. researchgate.net

Mixed Self-Assembled Monolayers (SAMs): On gold surfaces, mixed SAMs composed of a functionalized thiol for biomolecule attachment and a shorter, hydroxyl-terminated thiol (like a PEG derivative) can be used. The hydroxyl-terminated thiol acts as a "backfiller" to prevent non-specific adsorption to the underlying gold surface. mdpi.com

The following table presents data on the reduction of non-specific adsorption using PEG-based strategies.

| System | PEG Derivative | Reduction in Non-Specific Adsorption |

| Polyacrylate Hydrogel Immunoassay | PEG-diacrylate | 10-fold decrease in non-specific binding researchgate.net |

| Magnetic Nanoparticles | Hyperbranched Polyglycerol (HPG) | Reduced to 4.58% of that before modification scielo.br |

| Waveguide-mode Biosensor | PEG-b-poly(acrylic acid) | Completely prevented non-specific binding of streptavidin-conjugated gold nanoparticles nih.govresearchgate.net |

Contributions to Nanoscale Construct Synthesis

This compound and similar PEG derivatives are instrumental in the synthesis and functionalization of nanoscale constructs, particularly in the development of nanoparticles and nanocarriers for research purposes.

Development of PEGylated Nanoparticles and Nanocarriers

PEGylation, the process of attaching PEG chains to a molecule or surface, is a widely adopted strategy to improve the properties of nanoparticles and nanocarriers. nih.gov The hydrophilic and flexible nature of the PEG chain imparts several advantageous characteristics to these nanoscale systems. mnba-journal.com

A critical aspect of working with nanoparticles in biological and other aqueous research systems is maintaining their colloidal stability, which is their ability to remain dispersed without aggregating. nih.gov The surface modification of nanoparticles with PEG derivatives like this compound is a key strategy to enhance their colloidal stability. rsc.org

The PEG chains on the nanoparticle surface create a steric barrier that prevents the particles from approaching each other and aggregating due to van der Waals forces. nih.gov This steric stabilization is effective in various media, including those with high ionic strength, where electrostatic stabilization might fail. rsc.org

Research has shown that PEG-coated nanoparticles exhibit long-term colloidal stability in physiological buffers. nih.gov For example, PEG-coated iron oxide nanoparticles have demonstrated high colloidal stability for extended periods. researchgate.net The molecular weight and surface density of the grafted PEG are important parameters that influence the effectiveness of stabilization. nih.gov

The table below provides examples of PEGylated nanoparticles and their observed colloidal stability.

| Nanoparticle Core | PEG Derivative Used | Observation on Colloidal Stability |

| Iron Oxide (Fe3O4) | Polyethylene glycol | High colloidal stability for up to 21 days researchgate.net |

| Cobalt Zinc Ferrite (Co0.5Zn0.5Fe2O4) | Polyethylene glycol | Excellent stability in PBS and DMEM-BSA media rsc.org |

| Poly(lactic-co-glycolic acid) (PLGA) | PLGA-block-PEG methyl ether methacrylate | Reduced aggregation and adsorption to blood components nih.gov |

Role in Engineering Nanoscale Assemblies and Targeted Delivery Systems Research

The dual functionality of this compound is central to its utility in the design of advanced therapeutic nanoparticles. The terminal hydroxyl group serves as a versatile anchor point for the covalent attachment of targeting ligands, such as antibodies, peptides, or small molecules. This functionalization enables the engineered nanoparticles to specifically recognize and bind to receptors that are overexpressed on the surface of diseased cells, for instance, in cancerous tissues. This active targeting mechanism significantly enhances the accumulation of the therapeutic payload at the site of action, thereby improving efficacy and reducing off-target side effects.

Detailed Research Findings

While specific studies focusing exclusively on this compound are part of a rapidly evolving field, the principles of its application are well-established within the broader context of PEGylated nanomedicine. Research has consistently demonstrated that the inclusion of short-chain PEG linkers, such as the PEG4 moiety in this compound, is critical for optimizing the balance between achieving a stealth effect and maintaining the targeting ability of the functionalized nanoparticle.

For instance, in the development of targeted cancer therapies, researchers have utilized similar heterobifunctional PEG linkers to conjugate targeting moieties to the surface of nanoparticles. These engineered nanoparticles have shown enhanced tumor accumulation and improved therapeutic outcomes in preclinical models. The hydrophilic PEG linker provides a flexible spacer arm that allows the targeting ligand to freely interact with its cellular receptor, a crucial factor for efficient binding and internalization of the nanocarrier.

The table below summarizes the key functionalities of this compound in the context of engineering nanoscale drug delivery systems, based on established principles in the field.

| Feature of this compound | Role in Nanoscale Assembly and Targeted Delivery | Research Implication |

| Terminal Hydroxyl (-OH) Group | Primary site for the attachment of targeting ligands (e.g., antibodies, peptides) through various conjugation chemistries. | Enables the creation of actively targeted nanocarriers for specific cell populations, enhancing drug delivery to diseased tissues. |

| Tetra-Polyethylene Glycol (PEG4) Spacer | Imparts hydrophilicity, leading to improved biocompatibility and reduced opsonization. Provides a flexible linker arm for the attached targeting ligand. | Prolongs the systemic circulation time of the nanocarrier, increasing the probability of reaching the target site. Optimizes ligand-receptor binding interactions. |

| Methyl Ester (-COOCH3) Group | Can be hydrolyzed to a carboxylic acid (-COOH) for subsequent conjugation with amine-containing molecules, including therapeutic drugs or other polymers. | Facilitates the loading of therapeutic payloads and the construction of the core nanostructure. |

The following table outlines the anticipated impact of incorporating this compound on the physicochemical properties of a model nanoparticle system, based on extensive research on similar PEGylated nanocarriers.

| Nanoparticle Property | Expected Change with this compound Functionalization | Rationale |

| Surface Hydrophilicity | Increased | The hydrophilic nature of the PEG4 chain increases the affinity for water molecules. |

| Zeta Potential | Altered (typically shifted towards neutral) | The PEG layer can shield the surface charge of the core nanoparticle. |

| In Vivo Circulation Half-Life | Increased | The hydrophilic PEG shell reduces recognition and uptake by the reticuloendothelial system. |

| Targeting Specificity | Increased (with ligand conjugation) | The terminal hydroxyl group allows for the attachment of specific targeting moieties. |

| Drug Loading Capacity | Potentially influenced | The ester group can be used as a handle for drug conjugation, impacting loading efficiency. |

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary technique for confirming the structure of Hydroxy-PEG4-methyl ester. The spectrum provides distinct signals for the protons in different parts of the molecule, and their chemical shifts (δ), multiplicities, and integration values are used for analysis.

The ¹H NMR spectrum of this compound is characterized by several key signals:

PEG Backbone: A complex multiplet or a prominent singlet is observed for the repeating ethylene (B1197577) glycol units (-O-CH₂-CH₂-O-). This signal, typically appearing around 3.6 ppm, confirms the integrity of the polyethylene (B3416737) glycol chain. rsc.orgrsc.org

Terminal Methyl Group: A sharp singlet corresponding to the methyl protons (-OCH₃) of the ester group is typically found at approximately 3.38 ppm. researchgate.net

Methylene (B1212753) Groups Adjacent to Functional Groups: The methylene protons adjacent to the terminal hydroxyl group (-CH₂-OH) and the ester group (-CH₂-COO-) are shifted downfield due to the electron-withdrawing effects of the oxygen atoms. The protons next to the ester functionality may appear around 4.2 ppm. nih.govacs.org

Hydroxyl Proton: The proton of the terminal hydroxyl group (-OH) can appear as a broad singlet. Its chemical shift is variable and depends on the solvent, concentration, and temperature. In deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), this peak is often observed around 4.56 ppm and is well-suited for quantifying the hydroxyl end-group. researchgate.net

The integration of these peaks allows for the quantitative assessment of the ratio of the terminal groups to the repeating monomer units, further confirming the structure and purity of the compound. nih.gov

Table 1: Typical ¹H NMR Chemical Shifts for this compound in CDCl₃

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -CH ₃ (Methyl Ester) | ~ 3.38 | Singlet | 3H |

| -O-CH ₂-CH ₂-O- (PEG Backbone) | ~ 3.64 | Multiplet | 16H |

| -CH ₂-OH (Adjacent to Hydroxyl) | ~ 3.72 | Triplet | 2H |

| -CH ₂-COOCH₃ (Adjacent to Ester) | ~ 4.28 | Triplet | 2H |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal, allowing for the verification of the PEG backbone and the confirmation of terminal functional groups.

Key signals in the ¹³C NMR spectrum include:

PEG Backbone: The carbons of the repeating ethylene glycol units typically resonate in the region of 65-72 ppm. rsc.org

Terminal Methyl Carbon: The carbon of the methyl ester group (-OC H₃) gives a signal around 59 ppm.

Ester Carbonyl Carbon: A characteristic downfield signal for the carbonyl carbon (C =O) of the ester group appears around 171 ppm. rsc.org

Terminal Methylene Carbons: The carbon atom adjacent to the hydroxyl group (-C H₂-OH) is expected around 61.5 ppm, while the carbon adjacent to the ester group may appear at a slightly different shift due to the different electronic environment. researchgate.net

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| -OC H₃ (Methyl Ester) | ~ 59 |

| -C H₂-OH (Adjacent to Hydroxyl) | ~ 61 |

| -O-C H₂-C H₂-O- (PEG Backbone) | ~ 70-72 |

| C =O (Ester Carbonyl) | ~ 171 |

For a complete and unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, typically on adjacent carbons. This would confirm the connectivity within the ethylene glycol units (e.g., -O-CH₂-CH₂-O-).

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment maps protons to the carbons they are directly attached to. It provides an unambiguous assignment of the carbon signals based on the more easily interpreted proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This ¹H-¹³C correlation experiment shows couplings between protons and carbons over two to three bonds. It is particularly useful for identifying the connectivity around quaternary carbons, such as the ester carbonyl group, by showing a correlation between the carbonyl carbon and the protons of the adjacent methylene and methyl groups.

HOESY (Heteronuclear Overhauser Effect Spectroscopy): This 2D technique can be used to understand spatial relationships and interactions within the molecule. nih.gov

Mass Spectrometry (MS) Techniques for Molecular Weight and Purity Assessment

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of this compound, assessing its purity, and confirming its elemental composition.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a preferred method for the analysis of polymers like PEG and its derivatives. bath.ac.uk This technique allows for the absolute measurement of the molecular weight of individual polymer chains. bath.ac.uk

In a typical MALDI-TOF analysis of this compound:

The sample is mixed with a matrix (e.g., α-cyano-4-hydroxycinnamic acid, CHCA) and a cationizing agent (e.g., sodium trifluoroacetate, NaTFA). bath.ac.uk

A laser pulse desorbs and ionizes the molecules, primarily forming singly charged sodium adducts [M+Na]⁺.

The ions are accelerated into a time-of-flight analyzer, and their mass-to-charge ratio is determined.

The resulting spectrum for a pure sample of this compound would show a single, intense peak corresponding to its sodiated molecular ion. The peak spacing in spectra of polydisperse PEGs is 44 Da, which corresponds to the mass of the ethylene glycol monomer unit, confirming the sample's identity and purity. bath.ac.uk

Table 3: Hypothetical MALDI-TOF MS Data for this compound

| Theoretical Mass (C₁₁H₂₂O₇) | Observed Ion | Theoretical m/z |

|---|

Electrospray Ionization Mass Spectrometry (ESI-MS) is another valuable tool for the analysis of PEG compounds. nih.gov ESI is a soft ionization technique that typically generates protonated [M+H]⁺ or sodiated [M+Na]⁺ molecular ions from the analyte in solution. researchgate.net

For a relatively small molecule like this compound, ESI-MS provides a clear spectrum with ions corresponding to the intact molecule, confirming its molecular weight with high accuracy. nih.gov Unlike larger polymers, which can form complex spectra with multiple charge states, the spectrum for this compound is expected to be simple and straightforward to interpret. pharmtech.com The high mass accuracy of modern ESI-MS instruments, such as time-of-flight (TOF) or Orbitrap analyzers, can also be used to confirm the elemental composition of the compound. enovatia.com

Chromatographic Methods for Purity and Homogeneity Analysis

Chromatographic techniques are indispensable for assessing the purity and homogeneity of "this compound," particularly concerning its oligomeric nature.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for characterizing the molecular weight distribution of polymers. campoly.comlcms.cz Since "this compound" is a discrete polyethylene glycol (PEG) derivative, GPC is used to verify the uniformity of the PEG chain length and to detect the presence of any other PEG oligomers. The technique separates molecules based on their effective size in solution. researchgate.net A solution of the compound is passed through a column packed with porous particles. researchgate.net Larger molecules elute first because they are excluded from the pores, while smaller molecules take a longer path through the pores and elute later. researchgate.net

The analysis provides several key parameters that describe the molecular weight distribution of a polymer sample. researchgate.net These include the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI), which is the ratio of Mw to Mn. researchgate.net For a monodisperse substance like an ideal sample of "this compound," the PDI would be close to 1.0. researchgate.net Any significant deviation from this value would indicate the presence of a distribution of PEG chain lengths.

Table 1: Representative GPC Data for a PEGylated Compound

| Parameter | Description | Typical Value for a Discrete PEG Compound |

|---|---|---|

| Mn (Number-Average Molecular Weight) | The total weight of all polymer chains in a sample, divided by the total number of polymer chains. | Corresponds closely to the theoretical molecular weight. |

| Mw (Weight-Average Molecular Weight) | An average that takes into account the molecular weight of each chain in determining its contribution to the average. More massive chains contribute more to Mw. researchgate.net | Slightly higher than Mn in the presence of any polydispersity. |

| PDI (Polydispersity Index) | A measure of the broadness of the molecular weight distribution (Mw/Mn). researchgate.net | 1.0 - 1.1 |

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of chemical compounds. For "this compound," Reverse-Phase HPLC (RP-HPLC) is commonly employed. In this method, the compound is dissolved in a mobile phase and passed through a column containing a nonpolar stationary phase. researchgate.net Components are separated based on their hydrophobicity; more polar components elute earlier, while less polar components are retained longer.

This technique is highly sensitive and selective, making it ideal for detecting and quantifying impurities, such as starting materials, reagents, or by-products from the synthesis. A typical HPLC analysis yields a chromatogram where the main peak corresponds to "this compound." The area of this peak, relative to the total area of all peaks, is used to calculate the compound's purity. The method can be validated to ensure accuracy, precision, and linearity. researchgate.net

Table 2: Example HPLC Purity Analysis Report

| Peak No. | Retention Time (min) | Peak Area | Area % | Identity |

|---|---|---|---|---|

| 1 | 2.15 | 15,432 | 0.28 | Impurity A |

| 2 | 5.34 | 5,498,765 | 99.54 | This compound |

| 3 | 7.89 | 10,123 | 0.18 | Impurity B |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques used to identify the functional groups present in a molecule. researchgate.net Both methods provide a characteristic "fingerprint" spectrum of the compound. For "this compound," these techniques confirm the presence of its key structural features: the hydroxyl group, the PEG backbone, and the methyl ester.

Hydroxyl (-OH) group: This group exhibits a characteristic broad and strong absorption band in the IR spectrum, typically in the range of 3400-3650 cm⁻¹. pressbooks.pub

Ester (C=O) group: The carbonyl stretch of the ester is one of the most easily identifiable peaks in an IR spectrum, appearing as a sharp and intense absorption in the range of 1735-1750 cm⁻¹. libretexts.org

Ether (C-O-C) linkages: The PEG backbone is characterized by strong C-O stretching vibrations, which are typically observed in the fingerprint region of the IR spectrum, around 1100 cm⁻¹.

Alkyl (C-H) groups: The molecule also shows C-H stretching absorptions from its methylene and methyl groups in the 2850-3000 cm⁻¹ region. libretexts.org

Raman spectroscopy provides complementary information and is particularly useful for analyzing symmetric non-polar bonds.

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Characteristic IR Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Alcohol) | Stretch | 3400 - 3650 | Strong, Broad |

| C-H (Alkane) | Stretch | 2850 - 2960 | Strong |

| C=O (Ester) | Stretch | 1735 - 1750 | Strong, Sharp |

| C-O (Ether & Ester) | Stretch | 1000 - 1300 | Strong |

Thermal Analysis Techniques for Polymer-Related Research

When "this compound" is used as a building block for larger polymers or incorporated into materials, thermal analysis techniques become crucial for characterizing the final product.

Differential Scanning Calorimetry (DSC) is a primary technique for studying the thermal transitions of polymers. hu-berlin.de It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. nih.gov For a semi-crystalline polymer derived from "this compound," DSC can determine several key properties:

Glass Transition Temperature (Tg): The temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. hu-berlin.de

Crystallization Temperature (Tc): The temperature at which a polymer forms crystalline structures upon cooling from the molten state. pressbooks.pub

Melting Temperature (Tm): The temperature at which the crystalline domains of a polymer melt. researchgate.net

These parameters are vital for understanding the processing conditions and application range of the derived polymer. researchgate.net

Table 4: Hypothetical DSC Data for a Polymer Derived from this compound

| Thermal Transition | Symbol | Temperature (°C) | Enthalpy (J/g) | Significance |

|---|---|---|---|---|

| Glass Transition | Tg | -25 | N/A | Indicates change from rigid to flexible state. |

| Crystallization | Tc | 45 | -40 | Heat released during crystal formation on cooling. |

| Melting | Tm | 120 | 55 | Heat absorbed to melt crystalline regions. |

Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability of materials. mdpi.com The technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For materials or polymers incorporating "this compound," TGA determines the temperature at which degradation begins and the profile of mass loss. This information is critical for defining the upper temperature limit for the material's use and storage. The results are typically presented as a TGA curve (mass vs. temperature) and its derivative (DTG curve), which shows the rate of mass loss. researchgate.net

Table 5: Example TGA Data for a Material Containing a PEG Derivative

| Parameter | Temperature (°C) | Description |

|---|---|---|

| Tonset (Onset of Decomposition) | 275 | The temperature at which significant mass loss begins. |

| Tmax (Maximum Decomposition Rate) | 310 | The temperature at which the rate of mass loss is highest. |

| Mass Loss at 400 °C | 85% | The percentage of mass lost up to a specific temperature. |

| Residual Mass at 600 °C | 5% | The amount of non-volatile material remaining at a high temperature. |

Theoretical and Computational Investigations of Hydroxy Peg4 Methyl Ester and Its Conjugates

Molecular Modeling of Conformational Dynamics and Flexibility

Hydroxy-PEG4-methyl ester is a derivative of polyethylene (B3416737) glycol (PEG), a polymer well-known for its flexibility. This flexibility, stemming from the free rotation around the C-C and C-O bonds of the ethylene (B1197577) oxide units, is a critical attribute for its function as a linker. Molecular modeling, particularly molecular dynamics (MD) simulations, is employed to explore the vast conformational landscape of this molecule.

Research findings from simulations on similar short PEG linkers highlight several key dynamic properties:

End-to-End Distance: Simulations show a distribution of distances between the hydroxyl and ester termini, indicating the linker's ability to span a range of spatial gaps.

Dihedral Angle Distribution: Analysis of the O-C-C-O dihedral angles typically shows a preference for a gauche conformation, which contributes to the chain's compact and flexible nature in aqueous environments.

Solvent Accessible Surface Area (SASA): The hydrophilic nature of the PEG chain results in a significant solvent-accessible surface area, contributing to the water solubility of conjugates.

These conformational properties are not merely theoretical; they have direct implications for biological activity. For instance, in Proteolysis Targeting Chimeras (PROTACs), the linker's flexibility is paramount for allowing the two ends of the molecule to simultaneously bind to a target protein and an E3 ligase, facilitating the formation of a productive ternary complex.

Table 1: Simulated Conformational Properties of a Tetra-PEG Unit in Aqueous Solution

| Property | Typical Finding | Implication |

|---|---|---|

| Average End-to-End Distance | Varies (e.g., 8-15 Å) | Defines the spatial range the linker can effectively span. |

| Radius of Gyration (Rg) | Relatively small, indicating a compact coil | Contributes to favorable hydrodynamic properties. |

| Dominant O-C-C-O Dihedral Angle | Gauche (~±60°) | Leads to a flexible, non-linear chain structure. |

| Conformational Interconversion Rate | High (nanosecond timescale) | Allows for rapid adaptation to binding partner geometries. |

Quantum Chemical Calculations of Reactivity and Electronic Structure

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide fundamental insights into the electronic structure and chemical reactivity of this compound. dergipark.org.trnih.gov These ab initio methods solve approximations of the Schrödinger equation to determine the distribution of electrons within the molecule and the energies of its molecular orbitals. dergipark.org.tr

A key output of these calculations is the characterization of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.trnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap (Eg), is a crucial indicator of chemical reactivity and stability. dergipark.org.tr

For a molecule like this compound, DFT calculations (e.g., using the B3LYP functional with a 6-31G basis set) can reveal:

HOMO-LUMO Energy Gap (Eg): A larger gap generally implies higher kinetic stability and lower chemical reactivity. The presence of ether oxygens in the PEG chain influences the electron distribution and the resulting energy gap. Studies on PEG-containing systems have shown that interaction with other molecules can modulate this gap. dergipark.org.tr

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atoms of the ether and carbonyl groups are expected to be electron-rich sites, making them potential hydrogen bond acceptors.

Global Reactivity Descriptors: From the HOMO and LUMO energies, various descriptors can be calculated to quantify reactivity. These include ionization potential (IP), electron affinity (EA), electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). dergipark.org.tr These parameters help predict how the molecule will behave in different chemical environments and reactions.

Table 2: Representative Quantum Chemical Descriptors Calculated for PEG-like Oligomers

| Descriptor | Formula | Significance |

|---|---|---|

| HOMO Energy (EHOMO) | - | Related to electron-donating ability. |

| LUMO Energy (ELUMO) | - | Related to electron-accepting ability. |

| Energy Gap (Eg) | ELUMO - EHOMO | Indicates chemical stability and reactivity. dergipark.org.tr |

| Ionization Potential (IP) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (EA) | -ELUMO | Energy released upon gaining an electron. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. dergipark.org.tr |

Simulations of Interactions with Macromolecular Systems

The primary role of this compound is to connect different molecular entities. Computational simulations are indispensable for understanding how these connections influence interactions within larger, complex systems.

When this compound is part of a larger, amphiphilic molecule (containing both hydrophobic and hydrophilic segments), it can drive the self-assembly of these molecules into ordered nanostructures in aqueous solution. The hydrophilic PEG chain seeks to maximize its interaction with water, while the hydrophobic parts are shielded from it.

Coarse-grained molecular dynamics (CG-MD) is a powerful simulation technique used to study these large-scale self-assembly processes, which occur over longer timescales than are accessible with fully atomistic simulations. These simulations can predict the formation of various structures, such as:

Micelles: Spherical structures where the hydrophobic parts form a core and the hydrophilic PEG chains form a protective outer corona.

Vesicles (or Polymersomes): Hollow spheres with a bilayer membrane, enclosing an aqueous compartment.

Nanorods and other morphologies: Depending on the balance of hydrophilic and hydrophobic components and concentration.

These simulations provide insights into the critical micelle concentration (CMC), the size and shape of the resulting aggregates, and the dynamics of their formation. This information is vital for designing drug delivery vehicles, where a hydrophobic drug can be encapsulated in the core of a micelle formed by a PEGylated compound.

Machine Learning Approaches for Predicting Linker Performance in Research Design

Traditional linker design, especially for complex molecules like PROTACs, has often relied on a time-consuming "trial and error" approach. researchgate.net Machine learning (ML) is emerging as a transformative tool to accelerate this process by building predictive models from large datasets of chemical structures and their associated properties. chemrxiv.org

For linkers like this compound, ML models can be trained to predict key performance indicators based on the linker's structural features. researchgate.net These models can learn complex relationships between a linker's length, composition, flexibility, and the resulting biological activity or physicochemical properties of the final conjugate. dergipark.org.trchemrxiv.org

Applications of ML in linker design include:

Predicting Physicochemical Properties: ML models can accurately predict properties like solubility and cell permeability for PROTACs, where the flexible PEG linker is a significant contributing factor. dergipark.org.tr Reducing the number of hydrogen bond donors and the flexibility of the linker have been suggested by some models to increase oral absorption. dergipark.org.tr

Generating Novel Linker Structures: Generative ML models, such as deep encoder-decoder networks, can design entirely new linkers. chemrxiv.org Models like AIMLinker can generate viable 2D linker structures that connect two molecular fragments, which can then be validated by docking and simulation. nih.govchemrxiv.org

Optimizing Ternary Complex Formation: Some advanced ML approaches aim to predict the degradation efficacy of a PROTAC directly. chemrxiv.org Models like DeepPROTACs use the structures of the target protein and E3 ligase to predict the likelihood of forming a successful ternary complex, implicitly evaluating the linker's role. chemrxiv.org

3D Linker Design: Newer models like PROTAC-INVENT go a step further by generating not just the chemical structure (SMILES) of the PROTAC but also its 3D binding conformation within the ternary complex, offering a more holistic design approach.

By integrating ML, researchers can more effectively navigate the vast chemical space of possible linkers, prioritizing the synthesis of compounds with the highest probability of success and accelerating the development of new therapeutics. chemrxiv.org

Future Research Directions and Emerging Paradigms

Development of Novel Synthetic Pathways and Eco-Friendly Methodologies